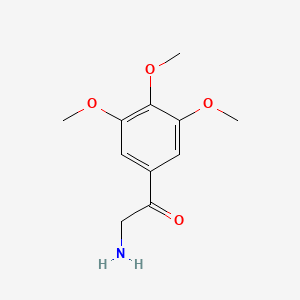

2-Amino-1-(3,4,5-trimethoxyphenyl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(3,4,5-trimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5H,6,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZWUFCLUMUDRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001265851 | |

| Record name | 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001265851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13079-19-1 | |

| Record name | 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13079-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001265851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of 2-Amino-1-(3,4,5-Trimethoxyphenyl)Ethanol

2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol, a primary alcohol with an adjacent amine group, requires protective strategies to prevent undesired side reactions. Acetylation of the amine using acetic anhydride followed by Jones reagent (CrO₃/H₂SO₄) oxidation yields the ketone. Subsequent deprotection under basic conditions regenerates the free amine:

Stepwise Protocol :

-

Protection :

-

Oxidation :

-

Deprotection :

This method, while effective, introduces challenges in optimizing reaction times and minimizing epimerization. Yields remain unspecified in available literature.

Coupling Reactions and Intermediate Functionalization

EDCI-Mediated Amide Coupling

A patent by CN103664681A describes the synthesis of N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(3,4,5-trimethoxyphenyl)acetamide using ethyl-3-(3,4,5-trimethoxyphenyl)propanoate and 3,4-dimethoxy-1-glycylbenzene hydrobromide. Although the final product is an acetamide, the protocol highlights critical insights for ketone formation:

Reaction Conditions :

-

Reagents: EDCI·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine), DCM.

-

Temperature: 0°C to room temperature.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, advantages, and limitations:

Challenges and Optimization Strategies

Steric and Electronic Effects

The electron-donating methoxy groups on the phenyl ring enhance aromatic stability but hinder electrophilic substitution. Friedel-Crafts acylation, a conventional ketone synthesis route, is impractical due to deactivation of the aromatic ring.

Amine Group Reactivity

The proximal amine in 2-aminoethanol derivatives necessitates protection during oxidation. Boc (tert-butyloxycarbonyl) or acetyl groups are preferred for their stability under acidic and oxidative conditions.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group and aromatic methoxy substituents render the compound susceptible to oxidation. Common reagents and outcomes include:

Oxidation pathways are influenced by the electron-donating methoxy groups, which stabilize intermediates during aromatic ring transformations .

Reduction Reactions

The ketone functionality undergoes reduction to form secondary alcohols, while the amino group remains unaffected under mild conditions:

The resulting alcohol retains the amino group, enabling further functionalization (e.g., esterification or etherification).

Nucleophilic Substitution

The primary amino group exhibits nucleophilic character, participating in alkylation and acylation reactions:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in basic media yields N-alkylated derivatives:

textThis compound + CH₃I → N-Methyl-2-amino-1-(3,4,5-trimethoxyphenyl)ethan-1-one

Conditions : K₂CO₃, dimethylformamide, 60°C .

Application : Used to modulate lipophilicity for drug design .

Acylation

Acetyl chloride or benzoyl chloride reacts with the amino group to form amides:

textThis compound + AcCl → N-Acetyl-2-amino-1-(3,4,5-trimethoxyphenyl)ethan-1-one

Conditions : Pyridine, 0°C → 25°C.

Note : Competitive acylation of the ketone oxygen is avoided due to steric hindrance .

Condensation Reactions

The amino and ketone groups enable participation in cyclocondensation reactions:

Thiazole formation involves initial nucleophilic attack by thiourea at the ketone, followed by cyclization .

Stability Under Acidic/Basic Conditions

The compound demonstrates moderate stability:

-

Acidic conditions (pH < 3) : Protonation of the amino group occurs, but the aromatic ring resists demethylation below 100°C .

-

Basic conditions (pH > 10) : Enolate formation at the ketone position is observed, enabling aldol-like condensations.

Photochemical Reactivity

UV irradiation in the presence of oxygen generates reactive oxygen species (ROS), leading to:

-

Degradation products : Demethylated aromatic fragments and ketone oxidation byproducts .

-

Applications : Investigated for photodynamic therapy applications due to ROS generation.

Key Mechanistic Insights

-

Electronic Effects : The 3,4,5-trimethoxyphenyl group enhances electron density at the para position, directing electrophilic substitutions to the methoxy-rich regions .

-

Steric Effects : Bulky substituents on the phenyl ring limit accessibility to the ketone, favoring reactions at the amino group .

This reactivity profile underscores the compound’s utility in synthesizing bioactive molecules, particularly anticancer and antimicrobial agents . Experimental data emphasize the need for controlled reaction conditions to avoid side products such as over-oxidized quinones or polymerized derivatives .

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Building Block in Organic Synthesis

The compound serves as a crucial building block in organic synthesis. Its structure allows it to be utilized in the formation of more complex molecules through various chemical reactions. This includes oxidation, reduction, and substitution reactions that can yield a variety of products such as quinones and substituted amines.

Synthetic Routes

The synthesis typically involves:

- Starting with 2,4,5-trimethoxybenzaldehyde.

- Converting the aldehyde to an oxime using hydroxylamine hydrochloride.

- Reducing the oxime to an amine with sodium borohydride or lithium aluminum hydride.

- Performing Friedel-Crafts acylation with acetyl chloride to yield the final product.

Biological Activities

Potential Biological Properties

Research indicates that 2-Amino-1-(3,4,5-trimethoxyphenyl)ethan-1-one may exhibit antimicrobial and anticancer properties. Studies have shown that compounds with similar structures can interact with biological targets such as enzymes and receptors, potentially modulating critical signaling pathways involved in cell growth and apoptosis.

Case Study: Anticancer Activity

A study investigated the compound's effects on cancer cell lines. The results demonstrated significant cytotoxicity against specific cancer types, suggesting its potential as a lead compound for drug development. Further research is needed to elucidate its mechanisms of action and efficacy in vivo.

Medicinal Chemistry

Therapeutic Investigations

The compound is being explored for its therapeutic effects. Its structural characteristics may enhance its interaction with biological targets, making it a candidate for developing new pharmaceuticals. Investigations into its pharmacokinetics and toxicity profiles are ongoing to assess its viability as a drug candidate.

Industrial Applications

Synthesis of Dyes and Pigments

In industrial chemistry, this compound is utilized in the synthesis of dyes and pigments. Its unique chemical properties allow for the creation of vibrant colors used in various applications ranging from textiles to cosmetics.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3,4,5-trimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions lead to the disruption of cellular processes, resulting in anti-cancer and other therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of 2-amino-1-(3,4,5-trimethoxyphenyl)ethan-1-one are highly dependent on its substituents. Key analogs and their differences are summarized below:

Key Observations :

- Trimethoxy vs. Dimethoxy: The full 3,4,5-trimethoxy substitution (vs.

- Bromo vs. Amino Substitution: Bromo derivatives (e.g., compound 10 in ) serve as electrophilic intermediates for heterocyclic synthesis, while the amino group enables hydrogen bonding in target interactions .

- Chalcone Derivatives: Chalcones with the trimethoxyphenyl group (e.g., compound 21k in ) exhibit superior antiproliferative activity over non-trimethoxy analogs due to improved tubulin binding .

Biological Activity

2-Amino-1-(3,4,5-trimethoxyphenyl)ethan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential applications in therapeutic contexts.

The compound is characterized by the presence of an amino group and a trimethoxyphenyl moiety, which contribute to its biological activity. The trimethoxyphenyl group enhances lipophilicity, enabling better interaction with biological membranes and molecular targets.

1. Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induces apoptosis |

| HCT-116 (Colon) | 8.2 | Cell cycle arrest in G2/M phase |

| A549 (Lung) | 12.0 | Inhibits proliferation |

The compound's mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which regulate cell survival and death pathways .

2. Antimicrobial Properties

Studies have also explored the antimicrobial activity of this compound. It has shown effectiveness against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effect |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Fungicidal |

The antimicrobial action is attributed to the disruption of microbial cell membranes and interference with metabolic pathways .

The biological activity of this compound can be linked to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It interacts with various receptors that play roles in apoptosis and cell cycle regulation.

These interactions lead to alterations in signaling pathways that govern cell growth, apoptosis, and metabolism .

Case Study 1: Anticancer Efficacy

In a recent study evaluating the anticancer efficacy of this compound on MCF-7 cells, researchers observed a significant reduction in cell viability after treatment with varying concentrations over 48 hours. Flow cytometry analysis revealed an increase in the apoptotic population, confirming the compound's role in inducing programmed cell death .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties against Staphylococcus aureus. The study demonstrated that treatment with the compound resulted in a marked decrease in bacterial load in infected mice models, suggesting its potential as a therapeutic agent for bacterial infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-1-(3,4,5-trimethoxyphenyl)ethan-1-one derivatives?

- Methodological Answer : The compound can be synthesized via condensation of 1-(3,4,5-trimethoxyphenyl)ethan-1-one with dimethylformamide-dimethylacetal (DMF-DMA) under solvent-free conditions at 80°C for 8 hours, yielding a β-dimethylaminovinyl ketone intermediate (90% yield). This intermediate is critical for further functionalization, such as cyclization to form heterocyclic scaffolds (e.g., pyridine or thiazole derivatives) .

- Key Data :

- Reaction conditions: 80°C, 8 h, solvent-free.

- Characterization: NMR signals at δ 8.08 (d, J = 12 Hz) and 5.92 (d, J = 12 Hz) confirm the E-configuration of the enamine .

Q. How is the structural configuration of intermediates confirmed during synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal. For example, the E-configuration of (E)-3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is confirmed by coupling constants (J = 12 Hz) between vinyl protons in NMR. Additional validation via mass spectrometry (MS) (e.g., m/z 265 [M]) ensures molecular integrity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS hazard codes (H302, H312, H332) for acute toxicity. Use personal protective equipment (PPE), including gloves and lab coats. Avoid inhalation/ingestion; store in sealed containers at room temperature. In case of exposure, rinse skin/eyes with water and seek medical advice .

Advanced Research Questions

Q. How can bromination strategies be optimized to synthesize 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one for thiazole ring formation?

- Methodological Answer : Bromination of 3,4,5-trimethoxy acetophenone with molecular bromine (Br) in acetic acid yields the α-brominated ketone. This intermediate reacts with thiourea under reflux (45 minutes) to form 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, a precursor for antiproliferative agents .

- Key Data :

- Bromination yield: ~85% (reported in related studies).

- Thiazole formation: 72% yield using NaH as a base .

Q. What methodologies are employed to evaluate the anticancer activity of derivatives?

- Methodological Answer : Antiproliferative activity is assessed via MTT assays against cancer cell lines (e.g., MCF-7, HepG2). IC values are calculated, and selectivity indices are compared to normal cells. For example, thiazole-pyrimidine hybrids show IC values <10 µM in breast cancer models .

Q. How do docking studies inform the design of CDK9 inhibitors based on this scaffold?

- Methodological Answer : Molecular docking (e.g., using AutoDock Vina) identifies binding interactions between the trimethoxyphenyl moiety and CDK9's ATP-binding pocket. Substituents like 4-(3,4,5-trimethoxyphenyl)thiazole enhance hydrophobic interactions, improving inhibitory potency (e.g., IC = 0.45 µM) .

Q. What crystallographic techniques validate hydrogen-bonding patterns in derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals intermolecular hydrogen bonds (e.g., N–H···O) and π-π stacking. Graph-set analysis (e.g., Etter’s rules) classifies motifs such as rings, critical for crystal engineering .

Q. How are Claisen-Schmidt condensations optimized for chalcone derivatives?

- Methodological Answer : Reaction of 3,4,5-trimethoxybenzaldehyde with 2-aminoacetophenone in ethanol/NaOH (30%) at room temperature yields (E)-1-(2-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Slow evaporation of ethanol produces X-ray-quality crystals for structural validation .

- Key Data :

- Reaction time: 2 hours.

- Yield: >80% (reported for analogous chalcones).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.